2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid
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Overview
Description
2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is an organic compound that features a benzoxazole ring fused with a fluorophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group and the acetic acid moiety. One common method starts with the reaction of 4-fluoroaniline with salicylic acid to form the benzoxazole ring. This intermediate is then subjected to Friedel-Crafts acylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the benzoxazole ring may contribute to the compound’s stability and reactivity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Shares the fluorophenyl group but lacks the benzoxazole ring.
Benzoxazole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
2-(4-Fluorophenyl)-alpha-methyl-6-benzoxazoleacetic acid is unique due to the combination of the fluorophenyl group and the benzoxazole ring, which imparts specific chemical and biological properties not found in other compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
CAS No. |
67031-45-2 |
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Molecular Formula |
C16H12FNO3 |
Molecular Weight |
285.27 g/mol |
IUPAC Name |
2-[2-(4-fluorophenyl)-1,3-benzoxazol-6-yl]propanoic acid |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-13-14(8-11)21-15(18-13)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) |
InChI Key |
FAABAGKZLZNWAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)F)C(=O)O |
Origin of Product |
United States |
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